molecular formula C14H13NO3S B5482178 3-{[2-(2-thienyl)acetyl]amino}phenyl acetate

3-{[2-(2-thienyl)acetyl]amino}phenyl acetate

Cat. No. B5482178
M. Wt: 275.32 g/mol
InChI Key: SRXCTJUWGFCXDA-UHFFFAOYSA-N
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Description

The compound “3-{[2-(2-thienyl)acetyl]amino}phenyl acetate” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetate group (CH3COO-), and a thienyl group (a sulfur-containing ring similar to benzene). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “3-{[2-(2-thienyl)acetyl]amino}phenyl acetate” would be determined by the specific arrangement of its phenyl, acetate, and thienyl groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[2-(2-thienyl)acetyl]amino}phenyl acetate” would be determined by its specific molecular structure. Thiophene derivatives are known to have a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors .

Mechanism of Action

The mechanism of action of “3-{[2-(2-thienyl)acetyl]amino}phenyl acetate” would depend on its specific biological activity. Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Research into thiophene derivatives is ongoing, and these compounds are of interest due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications .

properties

IUPAC Name

[3-[(2-thiophen-2-ylacetyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10(16)18-12-5-2-4-11(8-12)15-14(17)9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXCTJUWGFCXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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